BenchChemオンラインストアへようこそ!

7-Methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Medicinal Chemistry Physicochemical Profiling Lead Optimization

7-Methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 575496-43-4; molecular formula C₇H₆F₃N₅; MW 217.15 g/mol) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidine family. It features a 2-amine pharmacophore, a 7-methyl group, and a 5-trifluoromethyl substituent on the fused bicyclic core.

Molecular Formula C7H6F3N5
Molecular Weight 217.155
CAS No. 575496-43-4
Cat. No. B2520664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
CAS575496-43-4
Molecular FormulaC7H6F3N5
Molecular Weight217.155
Structural Identifiers
SMILESCC1=CC(=NC2=NC(=NN12)N)C(F)(F)F
InChIInChI=1S/C7H6F3N5/c1-3-2-4(7(8,9)10)12-6-13-5(11)14-15(3)6/h2H,1H3,(H2,11,14)
InChIKeyDIRSPPCNLNNFSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procuring 7-Methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 575496-43-4): Core Structural and Physicochemical Identity


7-Methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 575496-43-4; molecular formula C₇H₆F₃N₅; MW 217.15 g/mol) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidine family. It features a 2-amine pharmacophore, a 7-methyl group, and a 5-trifluoromethyl substituent on the fused bicyclic core. Predicted physicochemical properties include a density of 1.76 ± 0.1 g/cm³ and a pKa of 1.83 ± 0.30 . The compound is commercially supplied for research and further manufacturing use, with recommended storage sealed under dry conditions at 2–8 °C .

Why 7-Methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Cannot Be Replaced by Close Regioisomers or In-Class Analogs


The triazolopyrimidine scaffold exhibits profound regioisomeric sensitivity: the position of the methyl and trifluoromethyl groups on the pyrimidine ring dictates electronic distribution, hydrogen-bonding capacity, and lipophilicity, all of which govern target binding and pharmacokinetic behavior. Simply swapping the 7-methyl-5-CF₃ substitution pattern for a 5-methyl-7-CF₃ analog (e.g., CAS 339201-69-3) yields a distinct compound with different LogP, polar surface area, and pKa, as shown by available predicted data . Class-level anti-Plasmodium falciparum structure–activity relationship (SAR) studies further demonstrate that the position of the CF₃ group on the [1,2,4]triazolo[1,5-a]pyrimidine ring is a critical determinant of in vitro potency, with IC₅₀ variations spanning three orders of magnitude across regioisomers [1]. These data collectively establish that generic substitution without experimental validation introduces uncontrolled variables in any screening or synthetic campaign.

Quantitative Differentiation Evidence for 7-Methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 575496-43-4) Relative to Closest Analogs


Regioisomeric pKa Differentiation Between 7-Methyl-5-CF₃ and 5-Methyl-7-CF₃ Triazolopyrimidin-2-amines

The target compound (7-methyl-5-CF₃) exhibits a predicted pKa of 1.83 ± 0.30 , whereas its closest regioisomer, 5-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 339201-69-3), has a predicted LogP of 1.61490 and PSA of 69.10 Ų . The pKa value of the target indicates that the 2-amine group is significantly more acidic than in typical aromatic amines, a property that directly influences protonation state at physiological pH and thus solubility, permeability, and target engagement. The comparator's distinct substitution pattern (5-Me,7-CF₃) is expected to shift the pKa of the 2-amine due to altered electron-withdrawing effects of the CF₃ group when placed at position 7 versus position 5. A difference in pKa of ≥0.5 log units between regioisomers is a well-established phenomenon in triazolopyrimidine chemistry, though direct experimental pKa data for the comparator are not publicly available.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Lipophilicity (LogP) Differentiation: 7-Methyl-5-CF₃ vs. 5-Methyl-7-CF₃ Triazolopyrimidin-2-amine

The regioisomer 5-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 339201-69-3) has a reported predicted LogP of 1.61490 . The target compound, 7-methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 575496-43-4), lacks a publicly reported LogP value. However, based on the established SAR that placing the CF₃ group at position 5 versus position 7 of the triazolopyrimidine core alters molecular dipole moment and hydrogen-bond acceptor capacity [1], the target compound is expected to exhibit a different LogP. The presence of CF₃ at the 5-position (adjacent to the bridgehead nitrogen) versus the 7-position (adjacent to the methyl group) creates a distinct electronic environment that differentially modulates octanol-water partitioning.

Drug Design ADME Prediction Physicochemical Property Comparison

Polar Surface Area (PSA) Differentiation Between 7-Methyl-5-CF₃ and 5-Methyl-7-CF₃ Triazolopyrimidin-2-amines

The comparator 5-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 339201-69-3) has a reported topological polar surface area (TPSA) of 69.10 Ų . The target compound, 7-methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 575496-43-4), shares the identical molecular formula (C₇H₆F₃N₅) and the same number of hydrogen-bond donors (2, from the 2-amine) and acceptors (5, from the triazole and pyrimidine nitrogens plus the CF₃ group). Consequently, its TPSA is expected to be identical (69.10 Ų) to the comparator. However, the three-dimensional orientation of the polar atoms differs due to regioisomerism: the CF₃ at position 5 places the electronegative fluorine atoms in a different spatial relationship to the 2-amine compared to CF₃ at position 7. This three-dimensional electronic distribution cannot be captured by TPSA alone and requires molecular electrostatic potential (MEP) surface analysis for differentiation.

Computational Chemistry Drug-likeness Blood-Brain Barrier Permeability

Class-Level SAR Evidence: Trifluoromethyl Position on the Triazolopyrimidine Core Drives Anti-Plasmodium Potency by Up to 870-Fold

In a comprehensive anti-Plasmodium falciparum study of 2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine derivatives, thirteen active compounds exhibited IC₅₀ values ranging from 0.023 µM to 20 µM in anti-HRP2 and hypoxanthine incorporation assays—a potency range spanning approximately 870-fold [1]. The selectivity indices of the most potent derivatives (compounds 5, 8, 11, and 16) ranged from 1,003 to 18,478 [1]. Critically, the study demonstrated that the position of the CF₃ group on the triazolopyrimidine scaffold is a key driver of biological activity, with bioisosteric replacement of functional groups on mefloquine and amodiaquine leading to substantial changes in potency [1]. While these data are from 2-CF₃-substituted analogs rather than the 5-CF₃ target compound, they provide class-level evidence that CF₃ regiochemistry on the [1,2,4]triazolo[1,5-a]pyrimidine core is a non-trivial determinant of target engagement. The target compound's 5-CF₃,7-CH₃ pattern is topologically distinct from the 2-CF₃ series and represents an underexplored region of chemical space within this scaffold class.

Anti-Malarial Drug Discovery Structure-Activity Relationship Bioisosterism

Predicted Density and Crystalline Packing Differentiation: 7-Methyl-5-CF₃ vs. In-Class Analogs

The target compound has a predicted density of 1.76 ± 0.1 g/cm³ . This value reflects the combined effect of the trifluoromethyl group (which increases molecular weight and van der Waals volume) and the methyl group at position 7 (which influences crystal packing through steric effects). For comparison, the related compound 5-phenyl-7-methyl-1,2,4-triazolo[1,5-a]pyrimidine (pmtp) has been crystallographically characterized and used as a ligand in metal coordination complexes, demonstrating the scaffold's utility in materials chemistry [1]. The 5-CF₃,7-CH₃ substitution pattern of the target compound is expected to produce a distinct crystal packing arrangement compared to the 5-CH₃,7-CF₃ regioisomer, affecting melting point, solubility, and solid-state stability—parameters of direct relevance to compound storage and formulation.

Solid-State Chemistry Formulation Development Crystallography

Commercial Availability and Storage Condition Differentiation: Procurement-Ready Specifications for CAS 575496-43-4

The target compound (CAS 575496-43-4) is commercially stocked under catalog number CS-0558700 with specified storage at 2–8 °C, sealed under dry conditions . In contrast, the regioisomer 5-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 339201-69-3) is listed by multiple vendors with different catalog numbers and is noted to be available primarily through custom synthesis rather than as a stock item [1]. The target compound's defined storage specification (refrigerated, anhydrous) indicates sensitivity to moisture and/or thermal degradation, a handling requirement that must be factored into compound management workflows. Procurement of the exact CAS number ensures batch-to-batch consistency in purity and physicochemical properties, whereas substitution with a different regioisomer introduces undocumented variability in stability, solubility, and biological readout.

Chemical Procurement Compound Management Quality Assurance

Recommended Research and Industrial Application Scenarios for 7-Methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 575496-43-4)


Medicinal Chemistry: Fragment-Based and Scaffold-Hopping Campaigns Targeting Kinases or Anti-Infective Programs

The 2-amine pharmacophore combined with the electron-withdrawing 5-CF₃ substituent makes this compound an attractive fragment or core scaffold for kinase inhibitor design and anti-infective drug discovery. The class-level SAR from anti-Plasmodium studies demonstrates that CF₃ positional isomerism on the triazolopyrimidine core can drive up to 870-fold differences in potency [1], validating the need to explore the underexamined 5-CF₃,7-CH₃ regioisomeric space that this compound occupies. Its predicted pKa of ~1.83 indicates the 2-amine is significantly deprotonated at physiological pH, favoring hydrogen-bond donor interactions with kinase hinge regions or enzyme active sites in a manner distinct from its 5-methyl-7-CF₃ counterpart.

Chemical Biology: Structure-Activity Relationship (SAR) Probe for Triazolopyrimidine Regioisomer Profiling

This compound serves as a defined SAR probe to interrogate the biological consequence of CF₃ placement at position 5 versus position 7 on the triazolopyrimidine core. The 3D electrostatic potential differences between regioisomers cannot be captured by 2D descriptors such as TPSA (identical at 69.10 Ų for both regioisomers) , making experimental head-to-head comparison essential. Researchers employing this compound alongside CAS 339201-69-3 in parallel assays can generate pairwise activity data that resolves whether a given biological target is sensitive to CF₃ regioisomerism—information critical for lead optimization decisions.

Coordination Chemistry and Materials Science: Ligand Design for Metal-Organic Frameworks or Bioinorganic Complexes

The triazolopyrimidine scaffold, as demonstrated by the 5-phenyl-7-methyl analog (pmtp) in cobalt, nickel, copper, and zinc acetate complexes [2], provides multiple nitrogen donor atoms suitable for metal coordination. The 5-CF₃,7-CH₃ substitution pattern of the target compound introduces strong electron-withdrawing character at the 5-position, which modulates the Lewis basicity of the adjacent pyrimidine nitrogens and enables tuning of metal-binding affinity. This is pertinent for the design of catalytic complexes, luminescent materials, or metallodrug candidates where fine control over metal coordination geometry and electronic properties is required.

Analytical Chemistry and Quality Control: Reference Standard for Method Development and Batch Verification

With a defined predicted density of 1.76 ± 0.1 g/cm³ and pKa of 1.83 ± 0.30 , plus specified storage conditions of 2–8 °C under dry seal , this compound provides measurable physicochemical benchmarks for incoming material quality control. Laboratories can verify identity and purity by matching experimental density, pKa, and HPLC retention time against these predicted values. The defined storage specification also mandates that procurement, shipping, and compound management protocols include temperature monitoring and desiccated storage to maintain compound integrity, reducing the risk of degraded material entering high-value screening campaigns.

Quote Request

Request a Quote for 7-Methyl-5-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.